2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[3-(methylsulfanyl)phenyl]acetamide
CAS No.: 1326891-01-3
Cat. No.: VC7217975
Molecular Formula: C23H20N4O3S
Molecular Weight: 432.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1326891-01-3 |
|---|---|
| Molecular Formula | C23H20N4O3S |
| Molecular Weight | 432.5 |
| IUPAC Name | 2-[5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(3-methylsulfanylphenyl)acetamide |
| Standard InChI | InChI=1S/C23H20N4O3S/c1-15-5-3-6-16(11-15)22-25-23(30-26-22)17-9-10-21(29)27(13-17)14-20(28)24-18-7-4-8-19(12-18)31-2/h3-13H,14H2,1-2H3,(H,24,28) |
| Standard InChI Key | GEIWMUTVINRSOS-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NC4=CC(=CC=C4)SC |
Introduction
Molecular Formula and Weight
-
Molecular Formula:
-
Molecular Weight: Approximately 432.50 g/mol
Structural Features
The compound features:
-
A 1,2,4-oxadiazole ring substituted with a 3-methylphenyl group.
-
A dihydropyridinone moiety linked to the oxadiazole ring.
-
An acetamide group attached to a methylsulfanyl-substituted phenyl ring.
Computed Descriptors
Key identifiers include:
-
IUPAC Name: 2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[3-(methylsulfanyl)phenyl]acetamide
-
SMILES:
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NC4=CC=CC=C4SC
Synthesis
The synthesis of this compound involves multi-step reactions, typically starting with commercially available precursors:
Key Steps
-
Formation of the 1,2,4-oxadiazole ring through cyclization of appropriate hydrazides and carboxylic acids.
-
Attachment of the oxadiazole to a dihydropyridinone framework via nucleophilic substitution or condensation reactions.
-
Coupling of the resulting intermediate with a methylsulfanyl-substituted aniline derivative to yield the final acetamide structure.
Analytical Characterization
The compound is typically characterized using:
-
NMR Spectroscopy (¹H and ¹³C): Confirms the chemical environment of hydrogens and carbons.
-
Mass Spectrometry (MS): Verifies molecular weight.
-
Infrared Spectroscopy (IR): Identifies functional groups such as amides and oxadiazoles.
Potential Applications
The compound is of interest in medicinal chemistry due to its structural motifs:
-
The oxadiazole ring is known for its bioactivity in antimicrobial and anticancer agents .
-
The dihydropyridinone core has been associated with anti-inflammatory properties .
Mechanism of Action
Preliminary in silico studies suggest that this compound may act as:
-
A potential inhibitor of enzymes such as lipoxygenases or kinases due to its heterocyclic framework.
-
A modulator of protein-protein interactions based on its amide functionality.
Comparative Analysis with Related Compounds
| Feature | This Compound | Related Compounds (e.g., Oxadiazole Derivatives) |
|---|---|---|
| Core Structure | Oxadiazole-dihydropyridinone-acetamide | Oxadiazole or pyridazinone derivatives |
| Biological Activity (Predicted) | Anti-inflammatory, anticancer | Antimicrobial, antidiabetic |
| Molecular Weight | ~432.50 g/mol | Varies (~300–500 g/mol) |
| Functional Groups | Oxadiazole, dihydropyridinone, acetamide | Oxadiazole with sulfonamides or thioethers |
Research Implications and Future Directions
This compound represents a promising scaffold for drug discovery due to its diverse functional groups and bioactivity potential:
-
Further in vitro and in vivo studies are needed to validate its pharmacological properties.
-
Structural optimization may enhance its potency and selectivity as an enzyme inhibitor or receptor modulator.
-
Toxicological profiling is essential to assess safety for therapeutic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume